6-Phenyl-1,2-dihydropyridazine-3,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-1,2-dihydropyridazine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-8(11-12-10(9)14)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFFDZGUPECCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398961 | |
| Record name | 6-phenyl-1,2-dihydropyridazine-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139262-30-9 | |
| Record name | 6-phenyl-1,2-dihydropyridazine-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Phenyl 1,2 Dihydropyridazine 3,4 Dione and Analogous Systems
Direct Synthesis Routes to 6-Phenyl-1,2-dihydropyridazine-3,4-dione
The synthesis of the specific this compound structure involves precise chemical reactions designed to form the heterocyclic ring with the desired phenyl substitution.
Cyclocondensation Reactions from Precursors (e.g., furan-2,3-diones with nucleophiles)
A primary method for constructing the pyridazinedione ring system is through the cyclocondensation of dicarbonyl compounds with hydrazine (B178648) derivatives. Furan-2,3-diones are effective precursors in this context. For instance, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with phenylhydrazine (B124118) has been shown to yield 1,6-diphenyl-1,2-dihydropyridazine-3,4-dione. asianpubs.org This reaction proceeds via the nucleophilic attack of the hydrazine on the dione (B5365651), leading to ring-opening and subsequent cyclization to form the stable six-membered pyridazinedione ring.
The thermolysis of 5-phenyl-2,3-dihydrofuran-2,3-dione generates a highly reactive aroylketene intermediate. asianpubs.org This intermediate can then react with various nucleophiles. In the synthesis of the diphenyl derivative, phenylhydrazine acts as the dinucleophile, reacting with the ketene (B1206846) to form the final product. asianpubs.org The structure of the resulting compound was confirmed using elemental analyses, Mass, IR, and NMR spectroscopy. asianpubs.org While this specific example yields a 1,6-diphenyl derivative, the methodology establishes a viable route to the 6-phenyl core by selecting the appropriate unsubstituted or monosubstituted hydrazine.
Table 1: Example of Cyclocondensation Reaction
| Precursor | Nucleophile | Product | Reference |
|---|
Multi-Component Reaction Strategies
Multi-component reactions (MCRs), which involve combining three or more starting materials in a single step, offer an efficient pathway to complex molecules and are widely used in the synthesis of compound libraries. nih.gov While a specific MCR for this compound is not prominently documented, the strategy has been successfully applied to synthesize analogous heterocyclic systems. For example, a one-pot, three-component reaction of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol, substituted 2-bromo-1-phenylethanone, and phthalic anhydride (B1165640) under reflux in acetic acid yields complex fused heterocyclic systems in excellent yields. researchgate.net This demonstrates the power of MCRs in rapidly building molecular complexity from simple precursors. nih.govresearchgate.net The development of new MCRs remains a significant focus in medicinal and organic chemistry due to their efficiency, time and energy savings, and environmental benefits over traditional linear syntheses. nih.goverciyes.edu.tr
Synthesis of Related Dihydropyridazinedione Isomers and Derivatives
The synthesis of isomers and derivatives of the pyridazinedione scaffold is crucial for exploring structure-activity relationships and developing new applications.
Routes to 1-Phenyl-1,2-dihydropyridazine-3,6-dione Scaffolds
The 1-phenyl-1,2-dihydropyridazine-3,6-dione isomer is a well-studied scaffold. A common synthetic route involves the reaction of maleic anhydride or maleic acid with a hydrazine derivative. google.com A significant improvement over early methods involves reacting maleic anhydride with hydrazine salts of strong inorganic acids, such as sulfuric or hydrochloric acid, in an aqueous medium. google.com This method provides excellent yields of the parent 1,2-dihydropyridazine-3,6-dione, which can serve as a precursor for N-phenylation. google.com
More direct approaches have also been developed. For instance, the reaction of phenyl hydrazine with phthalic anhydride in electrosprayed microdroplets can selectively produce 2-phenyl-2,3-dihydrophthalazine-1,4-dione, a related benzannulated pyridazinedione, on a submillisecond timescale without an external catalyst. stanford.edu This microdroplet synthesis shows remarkable acceleration and selectivity compared to bulk reactions, which often yield a mixture of products. stanford.edu
Table 2: Synthesis of 1,2-dihydropyridazine-3,6-dione
| Reactant 1 | Reactant 2 | Medium | Product | Yield | Reference |
|---|
Derivatization of the Pyridazinedione Core
The pyridazinedione core is a versatile scaffold that can be readily functionalized to create a diverse range of derivatives. ucl.ac.uk This derivatization is key to tuning the properties of the molecule for various applications, including bioconjugation. ucl.ac.uk
For example, 1-phenyl-1,2-dihydropyridazine-3,6-dione can undergo O-sulfoalkylation when reacted with 1,3-propanesultone in the presence of an aqueous sodium hydroxide (B78521) solution. researchgate.net This reaction highlights the reactivity of the dione system, which can exist in tautomeric forms, allowing for reactions at either the nitrogen or oxygen atoms. researchgate.net
N-substitution is a common strategy for modifying the pyridazinedione core. This can be achieved by reacting the NH group of the pyridazinedione ring with various electrophiles. A patented method describes the direct alkylation of 4,5-dibromo-1,2-dihydropyridazine-3,6-dione (B1619974) with a dibromo alkyl ester to afford an N-substituted dibromo pyridazinedione scaffold. google.com This approach allows for the introduction of functionalized side chains onto the nitrogen atom, which can serve as a branch point for further derivatization. ucl.ac.ukgoogle.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Structure |
|---|---|
| This compound | C₁₀H₈N₂O₂ |
| 1,6-Diphenyl-1,2-dihydropyridazine-3,4-dione | C₁₆H₁₂N₂O₂ |
| 5-Phenyl-2,3-dihydrofuran-2,3-dione | C₁₀H₆O₃ |
| Phenylhydrazine | C₆H₈N₂ |
| 1-Phenyl-1,2-dihydropyridazine-3,6-dione | C₁₀H₈N₂O₂ |
| 1,2-dihydropyridazine-3,6-dione | C₄H₄N₂O₂ |
| Maleic Anhydride | C₄H₂O₃ |
| Hydrazine | H₄N₂ |
| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | C₁₄H₁₀N₂O₂ |
| Phthalic Anhydride | C₈H₄O₃ |
| 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione | C₄H₂Br₂N₂O₂ |
| 1,3-Propanesultone | C₃H₆O₃S |
| 4-Amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol | C₂H₆N₆S |
O-Substitution and Sulfoalkylation Reactions
The reactivity of the pyridazinedione ring system allows for functionalization at the oxygen atoms, leading to the formation of O-substituted derivatives. A key example of this is the sulfoalkylation of N-phenyl substituted dihydropyridazinediones.
When 1-phenyl-1,2-dihydropyridazine-3,6-dione is reacted with sulfoalkylating agents like 1,3-propanesultone or bromoalkanesulfonates, O-monosulfoalkylated products are formed. researchgate.netresearchgate.net This reaction is typically carried out under phase-transfer catalysis conditions. For instance, the reaction of 1-phenyl-1,2-dihydropyridazine-3,6-dione with 1,3-propanesultone in the presence of sodium hydroxide, water, benzene (B151609), and a phase-transfer catalyst such as TEBA (triethylbenzylammonium chloride) with refluxing for 2 hours yields sodium 3-(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyloxy)-1-propanesulfonate. researchgate.net An alternative method involves using sodium 3-bromo-1-propanesulfonate as the sulfoalkylating agent. researchgate.net
The choice of the sulfoalkylating agent can influence the reaction outcome. In the case of unsubstituted 1,2-dihydropyridazine-3,6-diones, the reaction with 1,3-propanesultone can lead to N,O- or O,O¹-disulfoalkylated compounds, highlighting the influence of the N-phenyl substituent on directing the reaction towards O-monosubstitution. researchgate.netresearchgate.net
Table 1: Sulfoalkylation of 1-Phenyl-1,2-dihydropyridazine-3,6-dione
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 1-Phenyl-1,2-dihydropyridazine-3,6-dione | 1,3-Propanesultone | NaOH, H₂O, Benzene, TEBA, Reflux 2h | Sodium 3-(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyloxy)-1-propanesulfonate | 72.3% | researchgate.net |
| 1-Phenyl-1,2-dihydropyridazine-3,6-dione | Sodium 3-bromo-1-propanesulfonate | NaOH, H₂O | Sodium 3-(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyloxy)-1-propanesulfonate | - | researchgate.net |
Catalyst-Mediated Synthetic Approaches (drawing methodology from analogous dihydropyridines)
The synthesis of dihydropyridines, which are structurally analogous to dihydropyridazinediones, often employs catalyst-mediated approaches to enhance efficiency and yield. These methodologies can provide valuable insights for the synthesis of this compound.
A variety of catalysts have been explored for the synthesis of 1,4-dihydropyridines (1,4-DHPs), which can be adapted for pyridazinedione synthesis. These include:
Lewis Acids: Ytterbium(III) triflate (Yb(OTf)₃) has been successfully used as a Lewis acid catalyst in the multicomponent reaction (MCR) of benzaldehyde, ethyl acetoacetate, dimedone, and ammonium (B1175870) acetate (B1210297) to produce highly functionalized 1,4-DHPs in good yields. nih.gov Other Lewis acids like zinc bromide (ZnBr₂), ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and copper(II) triflate (Cu(OTf)₂) have also been reported for the synthesis of 3,4-dihydropyridin-2(1H)-ones. nih.gov
Nanoparticle Catalysts: Superparamagnetic manganese ferrite (B1171679) nanoparticles have been utilized for the one-pot synthesis of 1,4-DHPs, offering advantages such as high purity, excellent yields, and fast reaction times. nih.gov Copper oxide nanoparticles have also been employed in the synthesis of related heterocyclic compounds. du.ac.in
Solid-Phase Catalysts: Amino-functionalized multiwalled carbon nanotubes have served as efficient solid base catalysts for the synthesis of 1,4-dihydropyridines. researchgate.net Silica-supported sulfuric acid (Fe₃O₄@SiO₂-SO₃H) is another example of a solid-phase catalyst used in these syntheses. researchgate.net
Organocatalysts: Triphenylphosphine has been reported as a catalyst for the condensation of chalcones and thiourea (B124793) to form 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thiones in good yields. researchgate.net
Ionic Liquids: Glycine nitrate (B79036) has been investigated as a catalytic ionic liquid in the multicomponent reaction for the synthesis of 1,4-DHPs, demonstrating its potential to boost product yields. nih.gov
These catalytic systems, proven effective for dihydropyridine (B1217469) synthesis, offer promising avenues for the development of efficient synthetic routes to this compound and its derivatives.
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, reaction time, and temperature.
Drawing parallels from the synthesis of analogous compounds like dihydrobenzofuran neolignans, several factors can significantly impact the reaction outcome. scielo.br For instance, the nature and concentration of the oxidant, when applicable, play a critical role. scielo.br
Solvent Selection: The choice of solvent can dramatically influence both the conversion of starting materials and the selectivity towards the desired product. For example, in the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a better balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene. scielo.br
Reaction Time and Temperature: Optimizing the reaction time is essential to prevent the formation of undesired byproducts and reduce energy consumption. Shorter reaction times, when coupled with appropriate temperature control, can lead to higher selectivity without compromising the conversion rate. scielo.br For example, reducing the reaction time from 20 hours to 4 hours in the synthesis of dihydrobenzofuran neolignans did not significantly impact the yield. scielo.br Microwave-assisted synthesis has also been shown to drastically reduce reaction times, with some reactions completing in as little as 12 minutes. nih.gov
Bayesian Optimization: For complex reaction systems, Bayesian optimization-assisted screening has emerged as a powerful tool to identify improved reaction conditions. mdpi.com This method can efficiently explore a multidimensional parameter space to find optimal settings for variables such as temperature, reaction time, and reagent stoichiometry, leading to significantly improved yields. mdpi.com
Table 2: General Parameters for Reaction Condition Optimization
| Parameter | Objective | Example from Analogous Systems | Reference |
| Solvent | Improve conversion and selectivity | Acetonitrile showed better balance than dichloromethane or benzene. | scielo.br |
| Reaction Time | Minimize byproduct formation, increase efficiency | Reduction from 20h to 4h without significant yield loss. | scielo.br |
| Temperature | Control reaction rate and selectivity | Reflux conditions were found to be most efficient in certain cases. | scielo.br |
| Catalyst | Enhance reaction rate and yield | Screening various Lewis acids, nanoparticles, and organocatalysts. | nih.govresearchgate.netresearchgate.net |
| Stoichiometry | Maximize conversion of limiting reagent | Optimization of oxidant equivalents. | scielo.br |
By systematically investigating these parameters, synthetic protocols for this compound can be refined to achieve higher yields and purity, making the process more efficient and scalable.
Structural Elucidation and Spectroscopic Characterization of 6 Phenyl 1,2 Dihydropyridazine 3,4 Dione
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For a compound like 6-Phenyl-1,2-dihydropyridazine-3,4-dione, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed to confirm its constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the phenyl ring and the dihydropyridazine (B8628806) core. The protons of the phenyl group would typically appear as a multiplet in the aromatic region (approximately 7.0-8.0 ppm). The proton on the C5 of the dihydropyridazine ring would likely resonate in a different region, and its chemical shift would be influenced by the adjacent carbonyl groups. The N-H protons of the dihydropyridazine ring would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide complementary information. Characteristic signals for the carbonyl carbons (C3 and C4) would be expected in the downfield region (typically 160-180 ppm). The carbons of the phenyl ring would show a set of signals in the aromatic region (around 120-140 ppm), with the ipso-carbon (the carbon attached to the pyridazine (B1198779) ring) having a distinct chemical shift. The C5 and C6 carbons of the pyridazine ring would also have characteristic resonances.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shifts (ppm) | Assignment |
| ¹H NMR | ~7.0 - 8.0 | Phenyl protons (multiplet) |
| Variable | C5-H of dihydropyridazine ring | |
| Variable (broad) | N1-H and N2-H (amide/imide protons) | |
| ¹³C NMR | ~160 - 180 | C3 and C4 (carbonyl carbons) |
| ~120 - 140 | Phenyl carbons | |
| Variable | C5 and C6 of dihydropyridazine ring |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically appearing in the region of 1650-1750 cm⁻¹. The presence of two distinct carbonyl groups might lead to two separate, or a broadened, absorption band. The N-H stretching vibrations of the amide/imide groups would be observed as a broad band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the phenyl ring would be seen in the 1450-1600 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3500 | N-H Stretch | Amide/Imide |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 1650 - 1750 | C=O Stretch | Carbonyl |
| 1450 - 1600 | C=C Stretch | Aromatic |
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O₂), HRMS would provide a high-precision mass-to-charge ratio of the molecular ion, confirming its chemical formula. Fragmentation patterns observed in the mass spectrum would further support the proposed structure by showing the loss of specific fragments, such as the phenyl group or carbon monoxide.
X-ray Crystallography and Solid-State Structural Analysis
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing. The presence of N-H and C=O groups makes hydrogen bonding a primary mode of interaction. Specifically, N-H···O=C hydrogen bonds would likely form, leading to the creation of supramolecular assemblies such as dimers or extended chains. Furthermore, the aromatic phenyl rings could participate in π-π stacking interactions, further stabilizing the crystal lattice. These non-covalent interactions are fundamental to the material's physical properties, including its melting point and solubility. For instance, in the crystal structure of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one, hydrogen-bonded centrosymmetric dimers are observed researchgate.net.
Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the crystal packing and Hirshfeld surface analysis of this compound. While research is available for structurally related pyridazinone derivatives, the specific data required for a detailed analysis of the title compound, including its intermolecular interactions and fingerprint plots, is not present in the reviewed sources.
The investigation of crystal structures through techniques like Hirshfeld surface analysis provides invaluable insights into the supramolecular assembly of compounds. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. Key aspects of this analysis include:
dnorm Surface: This surface highlights regions of intermolecular contact, with red areas indicating close contacts (shorter than van der Waals radii) and blue areas representing longer contacts. These visualizations are crucial for identifying hydrogen bonds and other significant interactions.
Fingerprint Plots: These two-dimensional histograms summarize the intermolecular contacts, providing quantitative percentages for different types of atomic interactions (e.g., H···H, C···H, O···H). This allows for a detailed understanding of the forces governing the crystal packing.
Shape Index and Curvedness: These properties of the Hirshfeld surface provide information about the shape of the molecule and the presence of π-π stacking interactions, which are common in aromatic systems.
In the absence of specific crystallographic data for this compound, a detailed crystal packing analysis, including the generation of data tables on intermolecular contacts, cannot be provided at this time. Further experimental work involving single-crystal X-ray diffraction would be necessary to elucidate the precise crystal structure and enable a thorough Hirshfeld surface analysis of this compound.
Chemical Reactivity and Transformation Mechanisms of 6 Phenyl 1,2 Dihydropyridazine 3,4 Dione
Tautomeric Equilibria and Aromaticity Considerations
Tautomerism is a critical aspect of the chemistry of pyridazinones and dicarbonyl compounds, influencing their stability, reactivity, and biological interactions. frontiersin.org For 6-Phenyl-1,2-dihydropyridazine-3,4-dione, several tautomeric forms are possible due to the migration of protons between oxygen, nitrogen, and carbon atoms.
Keto-Enol Tautomerism within the Dione (B5365651) System
The 1,2-dicarbonyl moiety (a β-dione system) within the pyridazine (B1198779) ring is the primary site for keto-enol tautomerism. This process involves the interconversion of the diketo form and various enol forms through proton transfer. libretexts.org The presence of carbonyl groups at adjacent C3 and C4 positions allows for the formation of multiple enol tautomers.
The main tautomeric possibilities include:
Diketone form: The structure as named, with carbonyl groups at C3 and C4.
Enol forms: A proton from a neighboring atom can shift to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. Given the structure, enolization can occur towards the C5 position.
Di-enol form: Both carbonyl groups can enolize to form a dihydroxy-pyridazine derivative.
In addition to the classic keto-enol tautomerism, the amide-like character of the N-C=O bonds allows for lactam-lactim tautomerism, where the N-H proton can shift to the adjacent C=O oxygen at the C3 position.
Prototropic Shifts and Stability of Tautomers
The relative stability of the different tautomers is dictated by a combination of factors including conjugation, intramolecular hydrogen bonding, and solvent polarity. nih.govfigshare.com
Conjugation: Enol forms that extend the π-conjugated system are generally more stable. For this compound, enolization that creates a double bond conjugated with the C6-phenyl group would be a significant stabilizing factor.
Intramolecular Hydrogen Bonding: Enol forms can be stabilized by the formation of an intramolecular hydrogen bond between the newly formed hydroxyl group and the adjacent carbonyl oxygen. This creates a stable six-membered pseudo-ring. libretexts.org
Aromaticity: Tautomers that lead to a more aromatic pyridazine ring would be favored. While a fully aromatic pyridinium-like state is possible, it often requires charge separation, which can be less favorable than a neutral, conjugated enol form.
Solvent Effects: The equilibrium between tautomers is sensitive to the solvent. Polar solvents can stabilize more polar tautomers (like zwitterionic or keto forms) through hydrogen bonding, whereas nonpolar solvents tend to favor less polar, internally hydrogen-bonded enol forms. mdpi.com
Studies on related oxo-pyridazines show a strong preference for the oxo (keto) form over the hydroxyl (enol) form in many cases. researchgate.net However, for 1,3-dicarbonyl systems, the enol form can be significantly populated due to the stability gained from conjugation and intramolecular hydrogen bonding. libretexts.org Therefore, it is plausible that this compound exists as a dynamic equilibrium of several tautomers, with the specific ratio depending on the conditions.
Table 1: Plausible Tautomers of this compound and Stability Factors
| Tautomer Name | Key Structural Features | Factors Favoring Stability | Factors Disfavoring Stability |
| Diketone Form | Contains C3=O and C4=O groups. | High bond energy of C=O. | Lack of extended conjugation; potential ring strain. |
| 3-Hydroxy-4-keto Form | Enol at C3, Keto at C4. | Potential for extended conjugation; intramolecular H-bonding. | Disruption of one C=O bond. |
| 4-Hydroxy-3-keto Form | Keto at C3, Enol at C4. | Potential for extended conjugation with phenyl ring; intramolecular H-bonding. | Disruption of one C=O bond. |
| 3,4-Dihydroxy Form | Di-enol at C3 and C4. | Potentially aromatic pyridazine ring. | Loss of two stable C=O bonds. |
Isomerization Pathways
Ring-Opening and Re-Cyclization Mechanisms (e.g., Dihydropyridazine (B8628806) to Aminopyrrole Isomerization)
Nitrogen-containing heterocycles can undergo isomerization reactions involving ring-opening and subsequent re-cyclization to form a new ring system, a process often referred to as a ring transformation. While a specific "Dihydropyridazine to Aminopyrrole Isomerization" is not a commonly cited named reaction, such transformations are mechanistically plausible under specific conditions, often base- or acid-catalyzed.
One potential mechanism for such an isomerization is an ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closing) pathway. For this compound, a strong base (like hydroxide) could initiate this process:
Nucleophilic Addition: The nucleophile attacks an electrophilic carbon in the ring, for instance, the C=O carbon at the C3 position.
Ring Opening: This addition could induce the cleavage of the N-N bond, which is often the weakest bond in the pyridazine ring, leading to a linear intermediate.
Re-Cyclization: The resulting open-chain intermediate could then undergo an intramolecular cyclization. For example, a nitrogen atom could attack a different electrophilic center in the chain to form a new, more stable five-membered pyrrole (B145914) ring.
Such ring contraction or transformation reactions often lead to thermodynamically more stable aromatic products. The formation of a substituted aminopyrrole from a dihydropyridazine would represent a significant structural rearrangement, likely driven by the formation of a stable aromatic pyrrole core.
Oxidation and Reduction Chemistry
The dihydropyridazine ring system is susceptible to both oxidation and reduction, which can alter its structure and aromaticity.
Electrochemical Oxidation Processes
The electrochemical oxidation of this compound is expected to be complex due to the multiple redox-active sites. While specific data for this molecule is unavailable, the behavior can be predicted based on related structures like pyridazine and its derivatives. rsc.org
The likely sites for oxidation are:
The Dihydropyridazine Ring: The dihydropyridazine ring can be oxidized to a more stable, aromatic pyridazinium cation. This process involves the removal of two electrons and one or more protons.
Enol/Enolate Forms: The enol tautomers are electron-rich and can be more easily oxidized than their keto counterparts. Electrochemical oxidation would likely proceed via these enol or the corresponding enolate intermediates.
Nitrogen Atoms: The lone pair electrons on the nitrogen atoms can be involved in the oxidation process.
The oxidation potential would be influenced by the presence of the electron-withdrawing carbonyl groups and the phenyl substituent. The process is likely to be pH-dependent, as proton transfer is coupled with the electron transfer steps. In electrochemical studies, such as cyclic voltammetry, one would expect to observe one or more oxidation peaks corresponding to these processes. For comparison, the electrochemical oxidation of pyridazine itself has been used to generate conductive poly(pyridazine) films, indicating the ring's susceptibility to oxidative polymerization. rsc.org
Table 2: Potential Electrochemical Processes for this compound
| Process | Description | Expected Outcome |
| Ring Oxidation | Removal of 2e- and 2H+ from the dihydropyridazine backbone. | Formation of an aromatic 6-Phenylpyridazine-3,4-dione cation. |
| Enol Oxidation | Oxidation of the electron-rich enol tautomer. | Formation of radical species, potentially leading to dimerization or polymerization. |
| Polymerization | Electropolymerization initiated by the oxidation of the monomer. | Formation of a conductive polymer film on the electrode surface. |
Oxidative Ring Cleavage Reactions and Intermediates
The oxidative ring cleavage of pyridazine derivatives, particularly under electrochemical conditions, has been a subject of study. While direct studies on this compound are not extensively detailed, the behavior of analogous structures, such as 2,3-dihydrophthalazine-1,4-dione (DHP), provides significant insights. The oxidation of DHP leads to the formation of phthalazine-1,4-dione (PTD), an unstable intermediate containing both carbonyl and azo groups. ias.ac.in This intermediate readily participates in a subsequent fast chemical reaction, identified as an oxidative ring cleavage, ultimately forming phthalic acid. ias.ac.in
The mechanism for this transformation is proposed to proceed via the initial oxidation of the dihydropyridazine ring to the more reactive pyridazinedione. This species is then susceptible to nucleophilic attack, often by the solvent (e.g., water) or other nucleophiles present in the medium. This attack initiates the cleavage of the heterocyclic ring. The rate of this ring-cleavage reaction is highly dependent on the properties of the solvent, such as its autoprotolysis constant (KSH) and basicity. ias.ac.in In aqueous and other amphiprotic solvents, the reaction is rapid, whereas in aprotic non-aqueous solvents like acetonitrile (B52724), the rate is significantly slower. ias.ac.in
General studies on the oxidative treatment of aromatic compounds suggest that the initial phase can involve radical addition or one-electron transfer, followed by reaction with oxygen. nih.gov This can lead to the formation of bicyclic peroxy intermediates that subsequently undergo ring cleavage, producing a variety of products including α,β-unsaturated aldehydes and ketones. nih.gov
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The this compound scaffold possesses structural features that could allow it to participate in such reactions, either as a diene or, through its tautomeric forms, as a dienophile.
Diels-Alder Reactivity and Specific Reaction Pathways
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgmasterorganicchemistry.com For this compound to act as a diene, it must adopt a suitable conformation. The presence of two carbonyl groups within the ring acts as electron-withdrawing groups, which generally deactivates the diene system for a normal-electron-demand Diels-Alder reaction. In a normal Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org
However, related heterocyclic systems containing azo bonds, such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), are known to be highly reactive dienophiles in hetero-Diels-Alder reactions due to the electron-withdrawing nature of the adjacent carbonyl groups. rsc.orged.gov By analogy, while the diene system of this compound itself is electron-deficient, its oxidized counterpart, 6-phenylpyridazine-3,4-dione, could potentially act as a potent diene in inverse-electron-demand Diels-Alder reactions or as a dienophile through its N=N double bond.
Inverse-Electron-Demand Cycloadditions
The inverse-electron-demand Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org This reaction mode is particularly relevant for electron-deficient heterocyclic systems. The oxidized form of the title compound, 6-phenylpyridazine-3,4-dione, which possesses a conjugated system with multiple heteroatoms and electron-withdrawing carbonyl groups, is a prime candidate to act as the electron-poor diene component in IEDDA reactions.
The reactivity of related electron-deficient azadienes, such as 1,2,4,5-tetrazines and 1,2,3-triazines, in IEDDA reactions is well-documented. nih.govnih.gov These reactions proceed with electron-rich dienophiles like enamines, ynamines, and vinyl ethers to form new heterocyclic systems. Following a [4+2] cycloaddition, the initial bicyclic adduct often undergoes a retro-Diels-Alder reaction, expelling a stable molecule like nitrogen gas (in the case of tetrazines), to yield a new, more stable aromatic or heteroaromatic ring. nih.gov
For 6-phenylpyridazine-3,4-dione, the reaction with an electron-rich dienophile would lead to a bicyclic adduct. Subsequent rearrangement or elimination reactions could then provide access to a variety of complex, functionalized nitrogen-containing heterocycles. The regioselectivity of such cycloadditions would be governed by the electronic and steric influences of the phenyl and carbonyl substituents on the pyridazine ring.
Dehydrogenation Reactions using Oxidizing Agents
The conversion of dihydropyridazinone scaffolds to their corresponding aromatic pyridazinone derivatives is a common and important transformation. This dehydrogenation or aromatization can be achieved using a variety of chemical oxidizing agents under different reaction conditions. researchgate.net
Several methods have been successfully employed for the dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones, including those with phenyl substituents. These methods offer routes to the corresponding pyridazin-3(2H)-ones, which are valuable intermediates in medicinal chemistry.
Commonly used oxidizing systems include:
Bromine in Acetic Acid: Refluxing a solution of the dihydropyridazinone with bromine in acetic acid is an effective method for aromatization. researchgate.net
Manganese(IV) Oxide (MnO₂): This mild oxidizing agent is often used for the dehydrogenation of dihydropyridazinones, typically by refluxing in a solvent like DMF. researchgate.net
Copper(II) Chloride (CuCl₂): A simple and mild procedure using CuCl₂ in a solvent like acetic acid can afford the corresponding pyridazinone in good to excellent yields. researchgate.net
Selenium Dioxide (SeO₂): Treatment with selenium dioxide in refluxing acetic acid is another established method for the aromatization of these heterocycles. researchgate.net
Sodium 3-nitrobenzenesulfonate: Heating the dihydropyridazinone with this reagent in a basic medium also effects dehydrogenation. researchgate.net
The choice of reagent and conditions can be tailored based on the specific substitution pattern of the dihydropyridazinone to optimize the yield of the desired aromatic product.
Table 1: Selected Dehydrogenation Methods for Phenyl-Substituted Dihydropyridazinones
| Oxidizing Agent/System | Substrate Example | Conditions | Yield (%) | Reference |
| Bromine / Acetic Acid | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Reflux, 90-95°C, 3.5h | 73 | researchgate.net |
| Copper(II) Chloride | 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | Acetic Acid, Reflux | 93 | researchgate.net |
| Manganese(IV) Oxide | Tetrahydropyran fused dihydropyridazinone | DMF, Reflux, 5h | Moderate | researchgate.net |
| Selenium Dioxide | 2-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Acetic Acid, Reflux, 4-16h | 72-87 | researchgate.net |
| Sodium 3-nitrobenzenesulfonate | 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | Basic medium, 100°C | 86 | researchgate.net |
Reactivity with Nucleophiles and Electrophiles
The this compound structure contains several reactive sites for both nucleophilic and electrophilic attack. The nitrogen atoms of the pyridazine ring are nucleophilic, while the carbonyl carbons are electrophilic. The molecule exists in tautomeric forms, which further influences its reactivity profile. researchgate.net
Regioselectivity and Chemoselectivity of Functionalization
The functionalization of the pyridazinone ring can be directed to specific positions based on the choice of reagents and reaction conditions.
Reactions with Electrophiles: The nitrogen atoms of the dihydropyridazinone ring are susceptible to attack by electrophiles, such as alkylating agents. For instance, N-methylation can be achieved to produce 2-methyl-6-phenyl-pyridazin-3(2H)-one. researchgate.net The regioselectivity of this alkylation (i.e., which nitrogen atom is functionalized) can depend on steric and electronic factors, as well as the tautomeric equilibrium of the starting material. Reactions with other electrophiles, such as formaldehyde, can lead to the formation of N-hydroxymethyl derivatives. researchgate.net
Reactions with Nucleophiles: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. For example, reaction with reagents like phosphorus oxychloride (POCl₃) can convert the carbonyl group into a chloro substituent, yielding a 3-chloropyridazine (B74176) derivative. This chloro group can then be subsequently displaced by other nucleophiles (e.g., hydrazines) to introduce further diversity into the molecule. researchgate.net
The chemoselectivity of these reactions is crucial. For example, when reacting with an electrophile, functionalization typically occurs at the nitrogen atom rather than the oxygen of the carbonyl group (O-alkylation), although the latter can sometimes occur under specific conditions. The presence of the phenyl group at the 6-position influences the electron distribution within the ring, thereby affecting the reactivity and regioselectivity of these functionalization reactions.
Table 2: Examples of Functionalization Reactions of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Analogs
| Reaction Type | Reagent(s) | Product Type | Reference |
| N-Alkylation | Dimethyl sulfate | N-Methyl pyridazinone | researchgate.net |
| N-Mannich Reaction | Formaldehyde, Secondary amine | N-Aminomethyl derivative | researchgate.net |
| Chlorination | POCl₃ or PCl₅ | 3-Chloro-6-phenylpyridazine | researchgate.net |
| Thionation | P₂S₅ or Lawesson's reagent | Pyridazine-thione | researchgate.net |
| Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) (on chloro derivative) | 3-Hydrazino-6-phenylpyridazine | researchgate.net |
Mechanisms of Alkylation and Sulfoalkylation
The reactivity of the this compound scaffold is characterized by the presence of multiple nucleophilic centers, primarily the nitrogen and oxygen atoms of the pyridazinedione ring. This ambident nucleophilicity gives rise to competitive alkylation and sulfoalkylation reactions, leading to the formation of N-substituted, O-substituted, or disubstituted products depending on the reaction conditions and the nature of the electrophile.
Mechanisms of Alkylation
The alkylation of pyridazinone derivatives, including structures related to this compound, can proceed through either N-alkylation or O-alkylation pathways. The regioselectivity of this reaction is influenced by several factors, such as the solvent, the base used for deprotonation, and the nature of the alkylating agent.
In general, the alkylation of pyridazinones can be directed towards either N- or O-substitution. For instance, in related 2-pyridone systems, the use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) typically favors N-alkylation. Conversely, using a silver salt of the pyridone in a nonpolar solvent like benzene (B151609) has been reported to yield the O-alkylated product exclusively. nih.gov The interplay of steric and electronic effects of both the pyridazinone substrate and the alkylating agent also plays a crucial role in determining the reaction outcome. nih.gov
While specific studies on the alkylation of this compound are not extensively detailed in the reviewed literature, research on analogous compounds such as 6-phenyl-4,5-dihydropyridazin-3(2H)-ones demonstrates the feasibility of N-alkylation. The synthesis of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones has been achieved through the cyclization of keto acids with various hydrazine derivatives, directly incorporating a substituent on the nitrogen atom. nih.gov This suggests a preparative route that favors N-substitution.
The general mechanism for N-alkylation involves the deprotonation of the ring nitrogen atom by a suitable base, forming a pyridazinide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction to form the N-alkylated product.
Conversely, O-alkylation would proceed via the enolate form of the dione, where one of the carbonyl oxygens acts as the nucleophile. The preference for N- or O-alkylation is a classic example of ambident reactivity, where the "harder" electrophiles tend to react at the "harder" oxygen center, and "softer" electrophiles at the "softer" nitrogen center, according to Hard and Soft Acids and Bases (HSAB) theory. However, kinetic and thermodynamic control can also significantly influence the product distribution.
Mechanisms of Sulfoalkylation
The sulfoalkylation of pyridazinedione derivatives has been investigated, providing insight into the reactivity of these systems with sulfur-based electrophiles. A key study on the sulfoalkylation of 1-phenyl-1,2-dihydropyridazine-3,6-dione, a close structural isomer of the title compound, reveals a clear preference for O-sulfoalkylation. researchgate.netresearchgate.net
When 1-phenyl-1,2-dihydropyridazine-3,6-dione is reacted with sulfoalkylating agents such as 1,3-propanesultone or sodium bromoalkanesulfonates, O-monosulfoalkylated products are formed. researchgate.netresearchgate.net The reaction mechanism involves the nucleophilic attack of the oxygen atom of the pyridazinedione, likely from its enolic tautomer, on the electrophilic carbon of the sulfoalkylating agent.
In the case of 1,3-propanesultone, the reaction proceeds via the opening of the sultone ring. Under phase-transfer catalysis conditions, with a base such as sodium hydroxide (B78521) and a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA), the reaction of 1-phenyl-1,2-dihydropyridazine-3,6-dione with 1,3-propanesultone yields the corresponding sodium 3-(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyloxy)-1-propanesulfonate. researchgate.net A similar product is obtained when using sodium 3-bromo-1-propanesulfonate as the sulfoalkylating agent. researchgate.net
The detailed findings from the sulfoalkylation of 1-phenyl-1,2-dihydropyridazine-3,6-dione are summarized in the table below.
| Reactant | Sulfoalkylating Agent | Base/Catalyst | Product | Yield (%) | Reference |
| 1-Phenyl-1,2-dihydropyridazine-3,6-dione | 1,3-Propanesultone | NaOH / TEBA | Sodium 3-(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyloxy)-1-propanesulfonate | Not specified | researchgate.net |
| 1-Phenyl-1,2-dihydropyridazine-3,6-dione | Sodium 3-bromo-1-propanesulfonate | NaOH | Sodium 3-(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyloxy)-1-propanesulfonate | 72.3 | researchgate.net |
These results indicate that for N-phenyl substituted dihydropyridazinediones, the sulfoalkylation occurs selectively at the oxygen atom, leading to the formation of O-sulfoalkylated derivatives. researchgate.net This selective O-alkylation in the case of sulfoalkylating agents highlights the nuanced reactivity of the pyridazinedione core.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the electronic structure and properties of molecules. nih.gov DFT methods, such as the widely used B3LYP functional, combined with an appropriate basis set (e.g., 6-311++G(d,p)), would be employed to perform a detailed analysis of the molecule in the gas phase or with solvent effects considered. researchgate.net
This analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. ajchem-a.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive and can be easily excited. nih.gov For the target molecule, calculations would reveal how the phenyl and dione (B5365651) functionalities influence this energy gap.
Orbital Distribution: Mapping the HOMO and LUMO across the molecular structure would identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insight into its interaction with other chemical species.
Computational methods are invaluable for mapping out potential chemical reaction pathways. For 6-Phenyl-1,2-dihydropyridazine-3,4-dione, this could involve studying its synthesis or its reactions with other molecules, such as nucleophiles or electrophiles.
DFT calculations can be used to locate the transition state (TS) structures for each step of a proposed mechanism. By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can determine the feasibility and rate of a reaction. ucl.ac.uk For instance, studies on similar pyridazinediones have used DFT to calculate the activation energy for reactions with thiols, revealing how substituents on the ring affect reactivity. ucl.ac.uk
DFT calculations can predict various spectroscopic data with a high degree of accuracy, which serves as a powerful tool for structure verification.
IR and Raman: Theoretical vibrational frequency calculations can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the molecule's functional groups. researchgate.net
NMR: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural confirmation of the synthesized compound.
UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. This helps explain the molecule's color and photophysical properties.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. ajchem-a.com
MEP Mapping: For this compound, an MEP map would identify electron-rich regions (negative potential, typically around the carbonyl oxygens), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near the N-H protons), which are prone to nucleophilic attack. scispace.com This analysis is crucial for predicting how the molecule will interact with biological targets or other reactants. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would reveal how this compound moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. nih.gov This is particularly useful for exploring the different conformations the molecule can adopt and their relative stabilities. nih.govstrath.ac.uk For flexible molecules, understanding the accessible conformations is key to understanding its biological activity. ajchem-a.com
In Silico Prediction of Chemical Reactivity and Selectivity
Building on the electronic structure data from DFT, various reactivity descriptors can be calculated. These "in silico" methods predict how the molecule will behave in chemical reactions.
Fukui Functions: This more advanced analysis identifies the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting the regioselectivity of its reactions. nih.gov For example, such an analysis on the pyridazinedione ring would clarify which of the carbonyl carbons is more electrophilic.
Advanced Chemical Applications and Building Block Potential
Role in Complex Heterocyclic Synthesis
The potential of 6-Phenyl-1,2-dihydropyridazine-3,4-dione as a precursor in the synthesis of complex heterocyclic systems is an area ripe for exploration. While direct examples are not extensively documented, the inherent reactivity of the dihydropyridazine-dione core suggests several avenues for its elaboration. The vicinal dicarbonyl functionality could participate in a variety of condensation and cyclization reactions. For instance, reactions with binucleophiles could lead to the formation of fused heterocyclic systems, expanding the structural diversity accessible from this starting material.
Furthermore, the nitrogen atoms within the pyridazine (B1198779) ring offer sites for functionalization, which could be exploited to introduce additional complexity. The phenyl substituent at the 6-position can also be a handle for further transformations through electrophilic aromatic substitution or cross-coupling reactions, allowing for the construction of elaborate molecular frameworks.
Exploration of Structure-Reactivity Relationships within the 1,2-Dihydropyridazine-3,4-dione Class
A systematic investigation into the structure-reactivity relationships of the 1,2-dihydropyridazine-3,4-dione class of compounds would be highly valuable. By synthesizing a series of analogues with varying substituents at the 6-position, including the phenyl group, researchers could gain a deeper understanding of how electronic and steric factors influence the reactivity of the heterocyclic core.
For example, comparing the reactivity of this compound with its alkyl- or electron-withdrawing group-substituted counterparts would provide insights into the role of the substituent in modulating the electron density and accessibility of the reactive sites within the molecule. Such studies are crucial for the rational design of synthetic strategies and the prediction of chemical behavior.
Development of New Synthetic Reagents or Intermediates for Organic Synthesis
Given its functional group array, this compound holds promise as a versatile intermediate for organic synthesis. The dione (B5365651) moiety, for instance, could be a precursor to a range of other functional groups through reduction, oxidation, or derivatization reactions. This could lead to the development of novel reagents with specific applications in organic transformations.
The combination of the pyridazine ring and the phenyl group may also impart unique properties that could be harnessed in the design of new catalysts or ligands for transition-metal-catalyzed reactions. The exploration of this potential could open up new avenues for the application of pyridazine-based compounds in synthetic methodology.
Q & A
Q. What are the optimized synthetic routes for 6-phenyl-1,2-dihydropyridazine-3,4-dione, and how do reaction conditions influence yield and purity?
The Mitsunobu reaction has been successfully applied to synthesize structurally similar dihydropyridazine derivatives, achieving yields up to 90% under optimized conditions (triphenylphosphine, diethyl azodicarboxylate, and inert atmosphere) . Key factors include stoichiometric ratios of reagents, temperature control (typically 0–25°C), and solvent selection (e.g., THF or DMF). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry and monitor reaction progress using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl resonances (δ 160–170 ppm).
- HPLC : Assess purity using a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v), as validated in pharmacopeial assays .
- Mass spectrometry : High-resolution ESI-MS ensures molecular weight verification (expected [M+H]<sup>+</sup> at m/z 231.07).
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV light (λ = 254–365 nm) to assess degradation kinetics.
- Humidity sensitivity : Storage in desiccators vs. ambient conditions to monitor hygroscopicity. Preliminary data on analogous compounds suggest refrigeration (4°C) under nitrogen extends shelf life .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (e.g., carbonyl carbons at C3 and C4). Molecular docking studies may predict interactions with biological targets, such as enzymes with conserved catalytic triads . Pair these with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) to validate computational findings.
Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 25 | 60 |
| Catalyst (mol%) | 5 | 15 |
| Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing byproducts . |
Q. How should researchers address contradictions in reported biological activities of dihydropyridazine analogs?
Discrepancies may arise from assay variability (e.g., cell line selection, incubation time). Mitigate by:
- Standardizing protocols : Use validated cell lines (e.g., HEK293 for cytotoxicity) and replicate experiments across labs.
- Meta-analysis : Compare IC50 values from peer-reviewed studies, adjusting for methodological differences (e.g., MTT vs. ATP-based viability assays) .
- Mechanistic studies : Employ CRISPR knockouts or enzyme inhibition assays to isolate target pathways.
Q. What strategies enhance the compound’s solubility for in vivo pharmacokinetic studies?
- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes.
- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, as demonstrated for structurally related triazolothiadiazines .
Methodological Considerations
Q. How to design a robust kinetic study for dihydropyridazine ring-opening reactions?
- Stopped-flow spectroscopy : Monitor rapid intermediates (e.g., enolate formation) at millisecond resolution.
- Isotopic labeling : Introduce <sup>18</sup>O at carbonyl positions to track hydrolysis pathways via mass spectrometry.
- pH-rate profiles : Conduct reactions across pH 2–12 to identify acid/base-catalyzed mechanisms .
Q. What are the best practices for scaling up lab-scale synthesis to pilot production?
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression.
- Safety protocols : Assess thermal runaway risks via differential scanning calorimetry (DSC).
- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and optimize solvent recovery .
Theoretical Frameworks
Q. How can frontier molecular orbital (FMO) theory guide the design of dihydropyridazine-based inhibitors?
FMO analysis predicts reactivity by comparing HOMO (nucleophilic sites) and LUMO (electrophilic sites). For example, a low LUMO energy at C3 suggests susceptibility to nucleophilic attack, aligning with observed reactivity in triazolopyridine analogs . Pair with molecular dynamics simulations to model binding affinities in enzyme active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
